Cas no 136663-21-3 (Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate)

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate is a heterocyclic organic compound featuring a benzoxazole core substituted with a methyl group at the 2-position and a carboxylate ester at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals and agrochemicals. The ester functionality allows for further derivatization, enabling the introduction of diverse substituents. Its stability under standard conditions and compatibility with common organic reactions make it a practical intermediate for researchers. The compound’s well-defined reactivity profile facilitates its use in the development of biologically active molecules, including potential drug candidates and functional materials.
Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate structure
136663-21-3 structure
Product Name:Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate
CAS No:136663-21-3
MF:C10H9NO3
MW:191.183362722397
MDL:MFCD07774245
CID:105669
PubChem ID:12157466
Update Time:2025-05-21

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-methylbenzo[d]oxazole-5-carboxylate
    • 5-Benzoxazolecarboxylicacid, 2-methyl-, methyl ester
    • METHYL 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE
    • EA-0862
    • FT-0680950
    • Z1201624168
    • AKOS005072370
    • AM803180
    • 5-Benzoxazolecarboxylic acid, 2-methyl-, methyl ester
    • EN300-1663620
    • 5-Benzoxazolecarboxylicacid,2-methyl-,methyl ester
    • SCHEMBL9181228
    • CS-0037533
    • DTXSID00478780
    • J-522049
    • 136663-21-3
    • MFCD07774245
    • UFLDNRAXHGPDOD-UHFFFAOYSA-N
    • Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate
    • MDL: MFCD07774245
    • Inchi: 1S/C10H9NO3/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3
    • InChI Key: UFLDNRAXHGPDOD-UHFFFAOYSA-N
    • SMILES: O1C(C)=NC2C=C(C(=O)OC)C=CC1=2

Computed Properties

  • Exact Mass: 191.05800
  • Monoisotopic Mass: 191.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.243
  • Melting Point: 66-68°C
  • Boiling Point: 286.7°Cat760mmHg
  • Flash Point: 127.2°C
  • Refractive Index: 1.578
  • PSA: 52.33000
  • LogP: 1.92280
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate Security Information

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate Production Method

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:136663-21-3)Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate
Order Number:A948595
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:01
Price ($):410.0/704.0
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Additional information on Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate

Recent Advances in the Application of Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate (CAS: 136663-21-3) in Chemical Biology and Pharmaceutical Research

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate (CAS: 136663-21-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its benzoxazole core and ester functional group, serves as a crucial building block in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.

One of the most notable developments in the application of Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate is its role in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's efficacy, leading to the identification of several promising candidates for further preclinical evaluation. The study underscores the potential of this scaffold in addressing the global challenge of antibiotic resistance.

In addition to its antimicrobial properties, Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate has shown promise in the field of oncology. Recent research published in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly those associated with breast and lung cancers. Mechanistic studies indicated that these derivatives induce apoptosis via the mitochondrial pathway, highlighting their potential as targeted anticancer agents. Furthermore, the compound's ability to modulate key signaling pathways, such as PI3K/AKT and MAPK, has sparked interest in its use as a scaffold for developing multitargeted therapies.

The synthetic versatility of Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate has also been a focal point of recent research. A 2022 study in Organic Letters described an efficient, one-pot synthesis method for this compound, utilizing readily available starting materials and mild reaction conditions. This advancement not only improves the scalability of the compound but also reduces the environmental impact of its production. Such innovations are critical for facilitating the large-scale synthesis of derivatives for further biological evaluation and potential commercialization.

Despite these promising developments, challenges remain in the optimization of Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate derivatives for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic medicinal chemistry efforts. Recent computational studies, including molecular docking and pharmacokinetic modeling, have provided valuable insights into the structural modifications required to enhance the compound's drug-like properties. These efforts are expected to accelerate the translation of preclinical findings into clinical applications.

In conclusion, Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate (CAS: 136663-21-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthetic methodologies, position it as a valuable tool for drug discovery. Future research should focus on addressing the remaining challenges and exploring its potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders. The continued investigation of this compound is likely to yield significant contributions to the development of novel therapeutics.

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Amadis Chemical Company Limited
(CAS:136663-21-3)Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate
A948595
Purity:99%/99%
Quantity:5g/10g
Price ($):410.0/704.0
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